
hClpP-activator-D9
Übersicht
Beschreibung
HClpP-activator-D9 is a potent and species-selective activator of human ClpP (hClpP). It mimics the natural chaperone ClpX . The importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP is highlighted .
Synthesis Analysis
Theoretical analysis suggests that the chemical formula of hClpP-activator-D9 is C18H13ClFN3O4 with an exact mass of 389.06 and a molecular weight of 389.767 . Structure-activity relationship studies highlight the importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP .Molecular Structure Analysis
The molecular structure of hClpP-activator-D9 is yet to be fully elucidated .Chemical Reactions Analysis
HClpP-activator-D9 acts as a potent and species-selective activator of human ClpP (hClpP) by mimicking the natural chaperone ClpX . Structure-activity relationship studies highlight the importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP .Physical And Chemical Properties Analysis
The physical and chemical properties of hClpP-activator-D9 are yet to be fully elucidated .Wissenschaftliche Forschungsanwendungen
Selective Activation of Human Caseinolytic Protease P
hClpP-activator-D9 is a potent and selective activator of human ClpP, differentiating its action from bacterial homologues due to a unique interaction with the enzyme. The activation mechanism involves mimicking the natural chaperone ClpX, which is not present in bacteria. This selectivity opens pathways for species-specific studies of ClpP function in higher organisms, shedding light on the enzyme's role in mitochondrial protein quality control and its contribution to cellular health and disease states. The structural basis of this selectivity was elucidated through structure-activity relationship studies, highlighting the importance of a halogenated benzyl motif in D9 that interacts with a specific aromatic amino acid network in hClpP. This interaction is tightly regulated by a unique YYW motif, suggesting a novel avenue for investigating mitochondrial proteostasis and its dysregulation in diseases (Stahl et al., 2018).
Design and Synthesis of Tailored hClpP Inhibitors
Further research has led to the design and synthesis of tailored inhibitors for hClpP, exploiting the steric discrimination of a core naphthofuran scaffold that selectively targets the human enzyme. These inhibitors offer improved activity over previously developed compounds and allow for deeper insights into hClpP's biological functions. The development of these inhibitors is crucial for studying cancer cells' proliferation and migration, providing a tool for dissecting the role of hClpP in mitochondrial dysfunction and its implications in cancer and other diseases (Gronauer et al., 2018).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOMXRMDQDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hClpP activator D9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



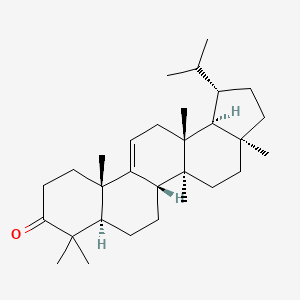
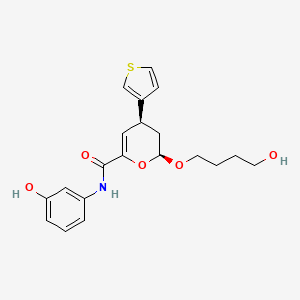
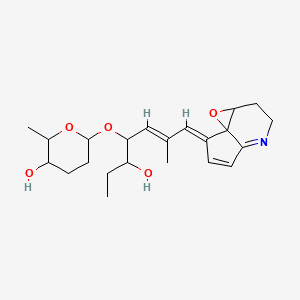
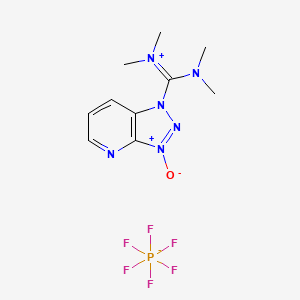
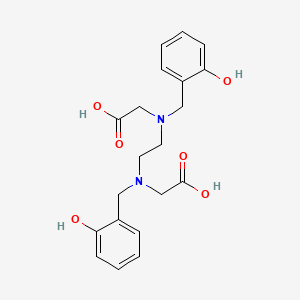
![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)
![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)
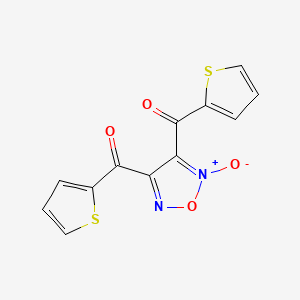
![2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide](/img/structure/B1672955.png)
![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)



![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)